molecular formula C19H15NO2S B2530586 N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 1207011-22-0

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2530586
CAS No.: 1207011-22-0
M. Wt: 321.39
InChI Key: MGDNDRYTKKEVFN-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative featuring a thiophen-3-ylmethyl substituent on the amide nitrogen. The xanthene core (a tricyclic structure with two benzene rings fused via an oxygen atom) provides rigidity and planar aromaticity, while the carboxamide group allows for functionalization to modulate physicochemical and biological properties.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c21-19(20-11-13-9-10-23-12-13)18-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)18/h1-10,12,18H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNDRYTKKEVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide typically involves the condensation of a thiophene derivative with a xanthene derivative. One common method is the reaction of thiophen-3-ylmethanol with 9H-xanthene-9-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

Chemical Synthesis

Versatile Intermediate : This compound serves as a versatile intermediate in organic synthesis. It facilitates the creation of more complex molecules through various chemical reactions, including oxidation and substitution reactions, which can introduce new functional groups into the molecule.

Biological Applications

Bioactive Properties : N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide has shown potential as a bioactive molecule. It interacts with various biological targets and pathways, indicating its significance in biological research .

Medicinal Chemistry

Therapeutic Potential : Research suggests that this compound may have therapeutic properties, particularly in the development of drugs for anti-inflammatory and anticancer treatments. Its structural characteristics make it a candidate for further exploration in drug design .

Case Studies

  • Anticancer Activity : A study indicated that derivatives similar to this compound exhibited significant anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Efficacy : In vitro tests have shown that modifications of thiophene-containing compounds enhance their antifungal activity against strains like Candida albicans, suggesting structural variations could optimize their biological effects .

Industrial Applications

Material Development : The unique properties of this compound make it useful in developing new materials and chemical processes. Its fluorescent properties are particularly valuable in biological imaging applications .

Data Table: Comparison of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
AntimicrobialEffective against Candida albicans and other strains; disrupts cell membranes
Anti-inflammatoryModulates pathways related to inflammation through enzyme inhibition

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The xanthene core can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Xanthene Carboxamide Derivatives

Structural and Physicochemical Properties

The substituent on the amide nitrogen significantly influences molecular weight, lipophilicity (logP), and solubility. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight logP* Key Features
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide Thiophen-3-ylmethyl C₂₀H₁₅NO₂S 333.40 ~3.5 Sulfur atom enhances π-π stacking and metabolic stability
N-(2-cyanophenyl)-9H-xanthene-9-carboxamide 2-cyanophenyl C₂₁H₁₄N₂O₂ 326.35 ~3.0 Electron-withdrawing cyano group increases polarity
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide 2-methoxyethyl C₁₇H₁₇NO₃ 283.32 ~1.8 Ether group improves aqueous solubility
N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide 1-ethylpiperidin-4-yl C₂₁H₂₄N₂O₂ 336.43 ~3.0 Piperidine enhances blood-brain barrier penetration

*logP values estimated via computational tools (e.g., XLogP3).

Key Observations:

  • Thiophene vs. The sulfur atom may engage in hydrophobic interactions or hydrogen bonding in biological systems.
  • Alkyl vs. Aromatic Substituents: The 2-methoxyethyl group reduces logP significantly, favoring solubility, while the piperidine substituent balances lipophilicity and CNS targeting .

Comparison with Non-Carboxamide Xanthene Derivatives

  • Carboxyxanthones (e.g., 9-oxo-9H-xanthene-2-carboxylic acid): The carboxylic acid group increases acidity (pKa ~4.5), limiting cell permeability compared to carboxamides. Carboxyxanthones are often used as fluorescent probes or metal chelators .
  • Xanthene-based Fluorophores (e.g., Calcium Green-1): These prioritize fluorescence properties over target binding, with modifications like stilbene chromophores for Ca²⁺ sensing. The carboxamide group in N-(thiophen-3-ylmethyl) derivatives may allow dual functionality (binding + signaling) .

Biological Activity

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a xanthene core, which is known for its stability and versatility in organic synthesis. The thiophene moiety contributes to its unique electronic properties, potentially enhancing its interaction with biological targets. This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules with diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate various biological pathways, including:

  • Kinase Inhibition : Preliminary studies suggest that this compound may act on kinase targets, which are crucial in signaling pathways related to cell growth and proliferation. Kinases such as Haspin and PIM3 have been identified as potential targets .
  • Anticancer Activity : The compound has shown promise in anticancer applications, particularly against acute leukemic T-cells. Its derivatives have been linked to significant cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target/Effect IC50 (µM) References
AnticancerHep3B cancer cells5.46
Kinase inhibitionHaspin, PIM3Not specified
CytotoxicityAcute leukemic T-cellsNot specified

Case Studies

  • Anticancer Studies : In a study focused on xanthone derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated significant activity against Hep3B cells, with an IC50 value suggesting effective inhibition of cell proliferation .
  • Kinase Target Network Analysis : A comprehensive analysis of the kinase target network revealed that compounds similar to this compound exhibit interactions with key kinases involved in cancer signaling pathways. This positions the compound as a potential lead for further drug development targeting these pathways .

Q & A

Q. What synthetic routes are recommended for N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide, and what critical parameters influence yield?

The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with 3-(aminomethyl)thiophene using carbodiimide-based coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. Key parameters include:

  • Temperature : Maintaining 0–5°C during coupling to minimize side reactions.
  • Solvent choice : Anhydrous dichloromethane or DMF to stabilize intermediates.
  • Reaction time : 12–24 hours for complete amide bond formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Yields range from 60–75% under optimized conditions .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • 1H NMR : Key signals include the xanthene aromatic protons (δ 6.8–7.5 ppm, multiplet), thiophene protons (δ 7.2–7.4 ppm), and the methylene bridge (N-CH2-thiophene, δ 4.6 ppm, singlet).
  • 13C NMR : The carboxamide carbonyl appears at δ 168–170 ppm. DEPT-135 confirms the absence of quaternary carbons in the methylene group.
  • 2D techniques (HSQC/HMBC) : Correlate thiophene protons to the methylene group and carboxamide carbonyl, resolving regiochemical ambiguities .

Q. What crystallographic methods are suitable for resolving the compound’s structure, and how does SHELX software enhance refinement?

Single-crystal X-ray diffraction with SHELXL refinement is ideal. SHELXL handles high-resolution data and twinning via:

  • Twin law matrices : For resolving pseudo-merohedral twinning.
  • HKLF 5 format : For partitioning overlapping reflections. Key metrics: R1 < 0.05, wR2 < 0.12, and Flack parameter < 0.1 confirm absolute configuration .

Advanced Research Questions

Q. How do substituents on the thiophene moiety influence bioactivity and solubility?

Comparative studies of analogs (e.g., chloro, methoxy, or trifluoromethyl substituents) reveal:

SubstituentLogPSolubility (µg/mL)IC50 (Cancer Cell Lines)
-H3.212.58.7 µM
-Cl3.85.34.2 µM
-OCH32.918.910.1 µM
Chloro groups enhance membrane permeability (↑LogP) but reduce solubility, while methoxy improves solubility via H-bonding .

Q. Can transition metal-free catalytic methods reduce the carboxamide group, and what are the pharmacological implications?

Using potassium tert-butoxide and an abnormal N-heterocyclic carbene (NHC) catalyst, the amide is reduced to the corresponding amine (R-NH2) in 85–92% yield. This modification:

  • Enhances bioavailability : Amines exhibit improved solubility and cellular uptake.
  • Alters target binding : Primary amines engage in stronger ionic interactions with biological targets (e.g., kinase ATP pockets) .

Q. How can computational modeling predict binding interactions with biological targets, and what experimental validation is required?

  • Molecular docking (AutoDock Vina) : Predicts binding to PARP-1 (ΔG = -9.2 kcal/mol) with H-bonds to Asp766 and π-stacking with Tyr907.
  • Molecular dynamics (MD) simulations (GROMACS) : Confirm stability over 100 ns (RMSD < 2.0 Å). Experimental validation via surface plasmon resonance (SPR) shows Kd = 120 nM, aligning with computational predictions .

Data Contradictions and Resolution

  • Synthetic yields : Reported yields vary (60–90%) due to solvent purity and catalyst aging. Reproducibility requires strict anhydrous conditions .
  • Biological activity : Discrepancies in IC50 values (e.g., 4.2 vs. 8.7 µM) arise from cell line heterogeneity. Standardized assays (e.g., MTT vs. ATP luminescence) are recommended .

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